![molecular formula C19H17F3N2O6 B2371341 N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034418-60-3](/img/structure/B2371341.png)
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule. Unfortunately, there isn’t much specific information available about this exact compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve techniques like FT-IR and NMR spectral techniques, and the molecular structure is often optimized using density functional theory (DFT) methods.Scientific Research Applications
Organic Light-Emitting Devices (OLEDs)
The compound’s unique molecular structure contributes to its application in non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized derivatives of this compound, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1), 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2), and 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3). These compounds exhibit blue emission (450 nm) and impressive device performance, including high luminance, power efficiency, and external quantum efficiency .
Cannabinoid Receptor Ligands
While not widely explored, the compound’s structure suggests potential as a template for developing new CB2 ligands with enhanced potency and selectivity. Computational models can aid in structure-activity relationship (SAR) interpretation and optimization of CB2-selective ligands .
PARP1 Inhibition
Compound 4 (2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide) has been identified as a tractable lead for further SAR optimization in the context of PARP1 inhibition. Researchers are investigating its potential as a therapeutic agent .
Crystallography Studies
The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been determined. Such studies contribute to our understanding of molecular interactions and solid-state properties .
OLEDs for Display Technology
Efficient blue OLEDs are crucial for display technology. While blue components in white OLEDs have historically posed challenges, compounds like the one hold promise for improving blue OLED performance in display panels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)30-13-4-2-12(3-5-13)24-18(27)17(26)23-10-14(25)11-1-6-15-16(9-11)29-8-7-28-15/h1-6,9,14,25H,7-8,10H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBTSMRBGBAKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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